1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid
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Description
1-((tert-Butoxycarbonyl)amino)-2,3-dihydro-1H-indene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “1-(BOC-AMINO)-1-INDANECARBOXYLIC ACID” is a BOC-protected amino acid derivative . The primary targets of this compound are likely to be proteins or enzymes that interact with amino acids or peptides. The specific targets would depend on the context in which this compound is used, such as in the synthesis of larger peptides or proteins.
Mode of Action
The compound acts as a protected form of an amino acid. The BOC group (tert-butoxycarbonyl) is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . This protection allows the amino acid to undergo reactions without interacting with other functional groups. The BOC group can be removed under acidic conditions, revealing the original amine .
Pharmacokinetics
The pharmacokinetics of this compound would largely depend on its context of use. As a protected amino acid, it’s primarily used in laboratory settings for the synthesis of peptides and proteins. Therefore, its absorption, distribution, metabolism, and excretion (ADME) properties would be less relevant than for a drug compound. The boc group can be removed under acidic conditions, which could occur in the stomach if ingested .
Action Environment
The action of this compound is highly dependent on the chemical environment. The addition and removal of the BOC group are pH-dependent, with addition occurring under basic conditions and removal under acidic conditions . Temperature, solvent, and the presence of other reactants can also influence the compound’s reactivity.
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydroindene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-14(2,3)20-13(19)16-15(12(17)18)9-8-10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCCJRDJRMVGLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC2=CC=CC=C21)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369786 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214139-26-1 |
Source
|
Record name | 1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.